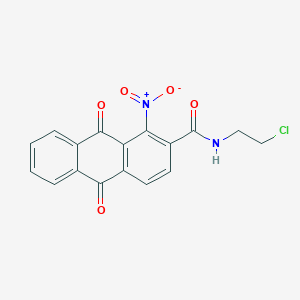![molecular formula C14H13NO4S2 B6116376 2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)
2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate, commonly known as ETT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETT is a thiazolidine derivative that has been synthesized through a multistep process involving the reaction of 2-bromo-4'-ethoxyacetophenone with thiosemicarbazide, followed by cyclization and acetylation.
科学研究应用
ETT has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antidiabetic, and antioxidant properties. ETT has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, ETT has been found to possess strong antioxidant activity, which can help protect cells from oxidative stress and damage.
作用机制
The mechanism of action of ETT is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth, apoptosis, and metabolism. ETT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to the inhibition of mTOR, a key regulator of cell growth and proliferation. ETT has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
ETT has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and α-glucosidase. ETT has also been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In diabetic animal models, ETT has been found to improve glucose uptake and insulin sensitivity. Additionally, ETT has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
ETT has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high solubility in water, which makes it suitable for in vitro and in vivo studies. However, ETT has some limitations for lab experiments. It has been found to be unstable under acidic conditions and can decompose at high temperatures. Additionally, ETT has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for research on ETT. One area of interest is the development of ETT derivatives with improved bioavailability and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the anticancer, antidiabetic, and antioxidant properties of ETT. Additionally, further studies are needed to evaluate the safety and toxicity of ETT in vivo. Finally, the potential use of ETT as a therapeutic agent for various diseases should be explored in clinical trials.
Conclusion
In conclusion, ETT is a synthetic compound that has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antidiabetic, and antioxidant properties. The synthesis of ETT involves a multistep process that starts with the reaction of 2-bromo-4'-ethoxyacetophenone with thiosemicarbazide and ends with acetylation of the thiazolidine ring. ETT has several advantages for lab experiments, but also has some limitations. Future research on ETT should focus on the development of ETT derivatives, investigation of its molecular mechanisms, evaluation of its safety and toxicity, and exploration of its therapeutic potential in clinical trials.
合成方法
The synthesis of ETT involves a multistep process that starts with the reaction of 2-bromo-4'-ethoxyacetophenone with thiosemicarbazide in the presence of ethanol and sodium hydroxide. The resulting intermediate is then cyclized under acidic conditions to obtain the thiazolidine ring. The final step involves acetylation of the thiazolidine ring with acetic anhydride in the presence of pyridine to yield ETT.
属性
IUPAC Name |
[2-ethoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c1-3-18-11-6-9(4-5-10(11)19-8(2)16)7-12-13(17)15-14(20)21-12/h4-7H,3H2,1-2H3,(H,15,17,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYSZITKNGJOS-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-5-(1H-indol-1-ylmethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116293.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116300.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6116307.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6116313.png)

![4-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6116335.png)
![methyl 4-[(3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6116340.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116346.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6116356.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)
![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)